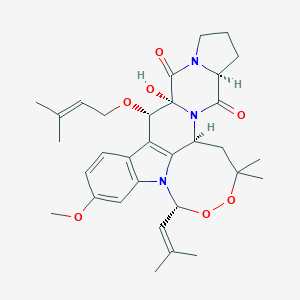

Fumitremorgin A

描述

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of Fumitremorgin A involves several key steps, starting with the formation of brevianamide F from L-tryptophan and L-proline . The synthesis proceeds through a series of enzymatic reactions, including prenylation, cyclization, and hydroxylation, to form the final product . One notable synthetic route involves the use of an iridium-catalyzed C-H borylation/Chan-Lam procedure to functionalize the C6 position of an indole derivative .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal strains that naturally produce the compound. Optimization of fermentation conditions, such as temperature, pH, and nutrient availability, can enhance the yield of this compound .

化学反应分析

Biosynthetic Pathway

Fumitremorgin A derives from verruculogen through enzymatic prenylation. The biosynthetic sequence involves:

-

Brevianamide F formation : Condensation of L-tryptophan and L-proline by non-ribosomal peptide synthetase FtmA.

-

Prenylation :

-

FtmB catalyzes prenylation to form tryprostatin B.

-

FtmH prenylates 12,13-dihydroxyfumitremorgin C to fumitremorgin B.

-

-

Endoperoxide formation : FtmOx1 (α-ketoglutarate-dependent dioxygenase) inserts an endoperoxide bridge into fumitremorgin B to yield verruculogen.

-

Final O-prenylation : Verruculogen undergoes O-prenylation at the C10-hydroxy group via an unidentified prenyltransferase to form this compound.

Key Chemical Reactions and Data

Functional Group Reactivity

-

Endoperoxide stability : The eight-membered endoperoxide ring in this compound is stable under physiological conditions but susceptible to reductive cleavage ( ).

-

Prenyl ether hydrolysis : The O-prenyl group resists hydrolysis at neutral pH but degrades under acidic/basic conditions ( ).

Comparative Analysis with Analogues

| Feature | This compound | Verruculogen | Fumitremorgin C |

|---|---|---|---|

| Endoperoxide | Present | Present | Absent |

| O-Prenylation | C10 position | Absent | Absent |

| Bioactivity | Neurotoxic tremorgen | Tremorgenic mycotoxin | BCRP inhibitor |

| Molecular Weight | 579.7 g/mol | 533.6 g/mol | 379.5 g/mol |

This synthesis and biosynthetic framework highlight this compound’s unique reactivity, particularly its dependence on regioselective borylation and endoperoxide-forming cyclizations. The compound’s structural complexity and biological activity make it a focal point for mycotoxin research and synthetic methodology development.

科学研究应用

Scientific Research Applications

1. Neurotoxicity Studies

Fumitremorgin A is primarily studied for its neurotoxic effects. Research has shown that it can induce sustained tremors and convulsions in mammals, leading to significant interest in understanding its mechanisms of action on the central nervous system. For instance, studies have indicated that this compound affects neurotransmission pathways, potentially causing excitotoxicity through abnormal excitation of neurons .

2. Chemosensitization and Drug Resistance

This compound has been explored as a potential chemosensitizing agent in cancer therapy. Its analogs, particularly fumitremorgin C, have demonstrated the ability to reverse multidrug resistance mediated by breast cancer resistance protein (BCRP). This suggests that this compound and its derivatives could be valuable in enhancing the efficacy of chemotherapeutic agents by overcoming cellular resistance mechanisms .

3. Biosynthesis and Genetic Studies

Recent advances in genome mining have identified the biosynthetic pathways for fumitremorgin-type alkaloids. Understanding these pathways not only aids in the synthesis of this compound but also provides insights into the genetic manipulation of Aspergillus species for improved production of this compound and its analogs .

Case Studies

Toxicological Implications

The tremorgenic effects of this compound have significant implications for animal health, particularly in livestock. The compound has been implicated in "staggers syndromes," which are neurological disorders affecting cattle due to exposure to this mycotoxin . Understanding these toxicological aspects is crucial for developing strategies to mitigate risks associated with mycotoxin exposure in agricultural settings.

作用机制

Fumitremorgin A exerts its effects through several molecular targets and pathways:

Inhibition of Breast Cancer Resistance Protein: this compound inhibits the breast cancer resistance protein, thereby reversing multidrug resistance in cancer cells.

Epoxidation Mechanism: The compound undergoes an unusual oxidative reaction catalyzed by fumitremorgin B endoperoxidase, leading to the formation of an endoperoxide ring.

相似化合物的比较

Tryprostatins: These compounds share a similar biosynthetic pathway and structural features with Fumitremorgin A.

Cyclotryprostatins: These are cyclic derivatives of tryprostatins with additional ring structures.

Spirotryprostatins: These compounds contain spirocyclic structures and exhibit unique biological activities.

Verruculogen: This compound is closely related to this compound and shares a similar biosynthetic origin.

Uniqueness of this compound: this compound is unique due to its specific inhibition of the breast cancer resistance protein and its distinct epoxidation mechanism . These properties make it a valuable compound for research and potential therapeutic applications.

生物活性

Fumitremorgin A (FTA) is a notable secondary metabolite produced by various fungi, particularly within the Aspergillus and Penicillium genera. This compound has garnered attention due to its diverse biological activities, including its role as a potential therapeutic agent and its implications in multidrug resistance. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

Chemical Structure and Biosynthesis

This compound is structurally related to other fumitremorgin-type alkaloids, such as Fumitremorgin C (FTC) and verruculogen. The biosynthetic pathway of FTA involves the condensation of L-tryptophan and L-proline to form brevianamide F, which serves as a precursor in the production of fumitremorgins. The subsequent enzymatic transformations involve several cytochrome P450 enzymes and prenyltransferases, which facilitate the conversion of brevianamide F into various alkaloids through a series of hydroxylation and prenylation reactions .

Biological Activity

1. Anticancer Properties

This compound has been studied for its potential anticancer properties, particularly in relation to multidrug resistance (MDR) in cancer cells. Similar to FTC, FTA exhibits inhibitory effects on the breast cancer resistance protein (BCRP), a key transporter implicated in drug resistance. Research indicates that FTA can enhance the efficacy of chemotherapeutic agents by inhibiting BCRP-mediated drug efflux, thus increasing intracellular drug accumulation .

2. Neurotoxicity

Despite its promising therapeutic applications, this compound is associated with neurotoxic effects. Studies have shown that compounds within the fumitremorgin class can induce tremors and convulsions in animal models. This neurotoxicity limits the clinical applicability of FTA and necessitates further research into safer analogs or delivery methods that mitigate these adverse effects .

Table 1: Summary of Biological Activities of this compound

Case Study: Inhibition of BCRP

A study evaluated the effectiveness of this compound in reversing MDR in human colon carcinoma cells. The results demonstrated that FTA significantly inhibited BCRP activity, leading to increased sensitivity to mitoxantrone and doxorubicin. This study highlights the potential role of FTA as a chemosensitizer in cancer therapy .

Case Study: Neurotoxic Effects

Research conducted on mice revealed that administration of FTA resulted in observable neurotoxic symptoms, including convulsions. The study emphasized the need for caution when considering FTA for therapeutic use due to its adverse neurological effects .

属性

IUPAC Name |

(9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGHJVZDNQZJOV-BMOJZYMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCO[C@H]1C2=C3[C@H](CC(OO[C@@H](N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925479 | |

| Record name | Fumitremorgin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12626-18-5 | |

| Record name | Fumitremorgin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12626-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumitremorgin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumitremorgin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUMITREMORGIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR1C7949XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。